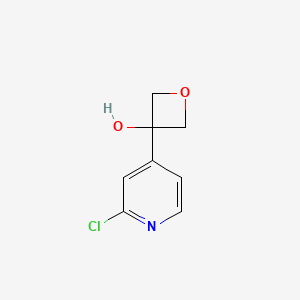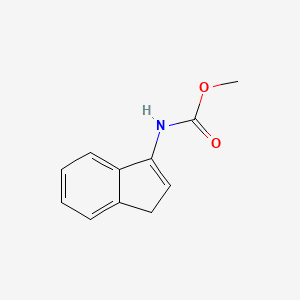![molecular formula C10H6N2S B11907930 Isothiazolo[5,4-b]quinoline CAS No. 51925-54-3](/img/structure/B11907930.png)
Isothiazolo[5,4-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazolo[5,4-b]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system consisting of an isothiazole ring and a quinoline ring. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo[5,4-b]quinoline typically involves the formation of the isothiazole ring followed by its fusion with a quinoline moiety. One common method includes the palladium-catalyzed cross-coupling reaction. For instance, 9H-isothiazolo[5,4-b]quinoline-3,4-diones can be synthesized by reacting aromatic groups at the 7-position using palladium-catalyzed cross-coupling . Another method involves the synthesis of 8-alkoxy-9H-isothiazolo[5,4-b]quinoline-3,4-diones through a process that includes the use of specific substituents like methoxy groups .
Industrial Production Methods
Industrial production methods for this compound derivatives often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of advanced catalytic systems and environmentally benign protocols, such as microwave-assisted synthesis or solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[5,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,4-diones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly at the 7-position, are common and can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions include functionalized this compound derivatives with enhanced biological activities, such as antibacterial and antistaphylococcal agents .
Scientific Research Applications
Isothiazolo[5,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of isothiazolo[5,4-b]quinoline involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and proliferation . This mechanism is similar to that of other quinolone antibiotics, but the presence of the isothiazole ring enhances its activity and reduces cytotoxicity .
Comparison with Similar Compounds
Isothiazolo[5,4-b]quinoline can be compared with other quinoline derivatives:
Quinolones: Both compounds inhibit bacterial DNA gyrase, but this compound has enhanced activity against resistant strains.
Isoquinolines: These compounds share a similar ring structure but differ in their biological activities and reactivity.
Thieno[2,3-b]quinolines: These compounds are structurally similar but have different substitution patterns and biological activities.
Properties
CAS No. |
51925-54-3 |
|---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
[1,2]thiazolo[5,4-b]quinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H |
InChI Key |
PITNYQCGMBCGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NSC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B11907857.png)








![N,N-Dimethyl-1-(1,4-dioxaspiro[4.4]nonan-7-yl)methanamine](/img/structure/B11907920.png)
![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)
![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B11907932.png)
